molecular formula C4HCl2NOS B8447755 4,5-Dichloroisothiazol-3-carbaldehyde

4,5-Dichloroisothiazol-3-carbaldehyde

Cat. No.: B8447755
M. Wt: 182.03 g/mol
InChI Key: AEYRZYFKLNIPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloroisothiazol-3-carbaldehyde is a useful research compound. Its molecular formula is C4HCl2NOS and its molecular weight is 182.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4,5-dichloroisothiazol-3-carbaldehyde often involves the formation of derivatives that can enhance its biological activity. Recent studies have demonstrated methods for synthesizing various derivatives through reactions with amino acids and other functional groups, leading to compounds with diverse pharmacological properties .

Table 1: Synthetic Pathways for Derivatives

Derivative TypeSynthesis MethodNotable Properties
Amides and EstersReaction with 4,5-dichloroisothiazole-3-carboxylic acidAntiviral and anticancer activities
4H-Pyrans and 1,4-DihydropyridinesFunctionalization at position 3Antitumor and antibacterial properties
Metal ComplexesCoordination with Co(II) and Cu(II)Cytotoxicity effects

Biological Activities

The biological applications of this compound are extensive. Compounds derived from this scaffold have shown promising results in various therapeutic areas:

  • Antimicrobial Activity : Derivatives exhibit significant antibacterial and antifungal properties. For instance, certain isothiazole derivatives have been evaluated for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Some derivatives have demonstrated activity against viruses, including those responsible for poliovirus infections .
  • Anticancer Effects : Research indicates that isothiazole derivatives can induce cytotoxicity in cancer cells, making them candidates for further development in oncology .

Table 2: Biological Activities of Derivatives

Compound TypeActivity TypeTarget Organism/Pathway
Isothiazole DerivativesAntibacterialStaphylococcus aureus
Isothiazole-Based CompoundsAntiviralPoliovirus
Metal ComplexesCytotoxicityHuman cancer cell lines

Industrial Applications

In addition to its pharmaceutical potential, this compound finds applications in agrochemicals:

  • Fungicides : The compound has been explored as a potential fungicide due to its ability to inhibit fungal growth effectively .
  • Insecticides : Its derivatives have also been tested for insecticidal activity, providing a basis for the development of new agrochemical products .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a series of isothiazole derivatives on human cancer cell lines. The results indicated that certain compounds led to significant cell death through apoptosis pathways. This highlights the potential of these derivatives in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antibacterial properties of synthesized isothiazole derivatives showed promising results against Gram-positive bacteria. The study emphasized the need for further optimization to enhance efficacy and reduce toxicity.

Properties

Molecular Formula

C4HCl2NOS

Molecular Weight

182.03 g/mol

IUPAC Name

4,5-dichloro-1,2-thiazole-3-carbaldehyde

InChI

InChI=1S/C4HCl2NOS/c5-3-2(1-8)7-9-4(3)6/h1H

InChI Key

AEYRZYFKLNIPRT-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NSC(=C1Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve (4,5-dichloroisothiazol-3-yl)-methanol (300 mg, 1.63 mmol) in dichloromethane (10 mL). Add pyridinium chlorochromate (703 mg, 3.26 mmol) and stir for 2 h. Pour the mixture onto a column of silica gel, eluting with dichloromethane and concentrate to give 4,5-dichloroisothiazol-3-carbaldehyde as a white solid (193 mg, 65%). 1H NMR (400 MHz, MeOH-d4) δ 9.96 (s, 1H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
703 mg
Type
reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.